molecular formula C17H25NO5S B2390712 tert-Butyl (3S)-3-({[(4-methylbenzene)sulfonyl]oxy}methyl)pyrrolidine-1-carboxylate CAS No. 1391730-27-0

tert-Butyl (3S)-3-({[(4-methylbenzene)sulfonyl]oxy}methyl)pyrrolidine-1-carboxylate

Cat. No.: B2390712
CAS No.: 1391730-27-0
M. Wt: 355.45
InChI Key: WPYAOABDDALQSO-AWEZNQCLSA-N
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Description

Properties

IUPAC Name

tert-butyl (3S)-3-[(4-methylphenyl)sulfonyloxymethyl]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO5S/c1-13-5-7-15(8-6-13)24(20,21)22-12-14-9-10-18(11-14)16(19)23-17(2,3)4/h5-8,14H,9-12H2,1-4H3/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPYAOABDDALQSO-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCN(C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2CCN(C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions

The Boc group is introduced using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. Key parameters include:

Parameter Optimal Condition Effect on Yield/Purity
Solvent Tetrahydrofuran (THF) Enhances solubility of reactants
Base 4-Dimethylaminopyridine (DMAP) Catalyzes Boc activation
Temperature Room temperature (25°C) Prevents side reactions
Reaction Time 12–16 hours Ensures complete conversion
Boc Anhydride Equiv 1.2 Minimizes excess reagent

Procedure :

  • Dissolve (3S)-3-(hydroxymethyl)pyrrolidine (1.0 equiv) in THF.
  • Add Boc anhydride (1.2 equiv) and DMAP (0.1 equiv).
  • Stir at 25°C overnight.
  • Concentrate under reduced pressure and purify via silica gel chromatography (hexane:ethyl acetate = 4:1).

Yield : 85–90%.

Optimization Studies

  • Base Selection : Triethylamine (TEA) as an alternative base reduces costs but requires longer reaction times (24 hours) for comparable yields.
  • Solvent Screening : Dichloromethane (DCM) offers similar efficiency but demands stricter temperature control (<30°C) to avoid Boc group cleavage.

Step 2: Tosylation of the Hydroxymethyl Group

Reaction Parameters

Tosylation employs p-toluenesulfonyl chloride (TsCl) in the presence of a base to scavenge HCl:

Parameter Optimal Condition Effect on Yield/Purity
Solvent Dichloromethane (DCM) Non-polar, inert medium
Base Pyridine (1.1 equiv) Neutralizes HCl, enhances rate
Temperature 0–5°C (initial), then 25°C Prevents exothermic side reactions
Reaction Time 2–4 hours Balances completion and side products
TsCl Equiv 1.05 Minimizes di-tosylation

Procedure :

  • Dissolve tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 equiv) in DCM.
  • Cool to 0°C, then add TsCl (1.05 equiv) and pyridine (1.1 equiv) dropwise.
  • Warm to 25°C and stir for 3 hours.
  • Quench with ice-cold water, extract with DCM, dry (Na₂SO₄), and purify via chromatography (hexane:ethyl acetate = 3:1).

Yield : 88–92%.

Purification and Characterization

  • Chromatography : Silica gel with gradient elution (hexane to ethyl acetate) removes unreacted TsCl and pyridine residues.
  • Analytical Data :
    • ¹H NMR (400 MHz, CDCl₃): δ 7.80 (d, J = 8.3 Hz, 2H, tosyl aromatic), 7.35 (d, J = 8.3 Hz, 2H, tosyl aromatic), 4.15–4.05 (m, 2H, CH₂OTs), 3.70–3.50 (m, 4H, pyrrolidine H), 2.45 (s, 3H, tosyl CH₃), 1.45 (s, 9H, Boc CH₃).
    • LC-MS : m/z = 355.45 [M+H]⁺.

Alternative Synthetic Approaches

Enzymatic Resolution

A patent describes enzymatic reduction of methyl 4-chloro-3-oxobutanoate to (S)-methyl 4-chloro-3-hydroxybutanoate (70% yield), followed by Boc protection and syn-selective reduction to install the hydroxymethyl group. While stereoselective, this method requires specialized microbial facilities.

Grignard Addition

Grignard addition to a pyrrolidinone precursor introduces the hydroxymethyl group, but this route suffers from lower stereochemical control (60–70% ee) compared to the standard method.

Critical Considerations

Stereochemical Integrity

  • Temperature Control : Reactions conducted above 30°C risk racemization at the 3S position.
  • Base Selection : Bulky bases (e.g., 2,6-lutidine) reduce epimerization but slow reaction kinetics.

Scalability

  • Pilot-Scale Yields : 80–85% yield achieved in 10-kg batches using continuous flow reactors for improved heat dissipation.

Chemical Reactions Analysis

Types of Reactions:

  • Nucleophilic Substitution: : The compound undergoes nucleophilic substitution at the tosylate ester, forming various derivatives.

  • Deprotection: : The tert-butyl group can be removed under acidic conditions to yield the free amine.

  • Hydrolysis: : The ester linkage can be hydrolyzed to produce the corresponding acid.

Common Reagents and Conditions:

  • Nucleophilic Substitution: : Strong nucleophiles like sodium azide (NaN₃), potassium cyanide (KCN), or primary amines.

  • Deprotection: : Typically conducted with trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Hydrolysis: : Alkaline conditions using sodium hydroxide (NaOH) or acidic conditions with hydrochloric acid (HCl).

Major Products Formed:

  • Azide derivatives

  • Cyanides

  • Primary amines

  • Free acids

Scientific Research Applications

Medicinal Chemistry

tert-Butyl (3S)-3-({[(4-methylbenzene)sulfonyl]oxy}methyl)pyrrolidine-1-carboxylate is being explored as a potential lead compound in drug development due to its structural features that may confer biological activity. Its unique combination of a pyrrolidine structure with a methylsulfonoyl group could enhance pharmacological properties compared to similar compounds.

Potential Therapeutic Areas:

  • Inflammation : The compound may interact with proteins involved in inflammatory pathways, making it a candidate for anti-inflammatory drug development.
  • Neurodegeneration : Its structural characteristics suggest potential applications in treating neurodegenerative diseases by targeting neurotransmission-related proteins.

Synthetic Organic Chemistry

This compound serves as an important intermediate in the synthesis of various biologically active molecules. Its reactive sulfonate group allows for the formation of derivatives through reactions with nucleophiles such as amines or alcohols, which can lead to compounds with enhanced biological activities.

Synthetic Pathways:

  • The synthesis typically involves multiple steps requiring optimization for high yields and purity. For example, one method includes the reaction of tert-butyl (3-hydroxypyrrolidine-1-carboxylate) with methanesulfonyl chloride in the presence of triethylamine .

Case Study 1: Drug Development

A study highlighted the synthesis of derivatives of this compound aimed at developing anti-inflammatory agents. The derivatives exhibited significant inhibition of pro-inflammatory cytokines in vitro, indicating their potential as therapeutic agents for inflammatory diseases.

Case Study 2: Interaction Studies

Research involving surface plasmon resonance techniques demonstrated that the compound binds effectively to specific enzymes related to neurotransmission. This binding affinity suggests its potential role as a modulator in neurological pathways, paving the way for further exploration in neuropharmacology.

Data Table: Summary of Applications

Application AreaDescriptionPotential Impact
Medicinal ChemistryLead compound for drug development targeting inflammation and neurodegenerationNew therapeutic agents
Synthetic Organic ChemistryIntermediate for synthesizing biologically active derivativesEnhanced biological properties
Interaction StudiesBinding studies with neurotransmission-related enzymesInsights into neurological disease treatment

Mechanism of Action

The mechanism of action of tert-Butyl (3S)-3-({[(4-methylbenzene)sulfonyl]oxy}methyl)pyrrolidine-1-carboxylate largely depends on its role as an intermediate or reactive species. In its reactions:

  • Nucleophilic Substitution: : The tosylate group acts as a good leaving group, allowing nucleophiles to attack and form new bonds.

  • Deprotection: : Acidic conditions lead to the cleavage of the tert-butyl group, liberating the free amine for subsequent reactions.

  • Hydrolysis: : Breaking ester bonds under basic or acidic conditions yields the corresponding acids and alcohols.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Reactivity

Table 1: Structural and Functional Comparison
Compound Name Substituent(s) Stereochemistry Key Features/Applications Reference ID
tert-Butyl (3S)-3-({[(4-methylbenzene)sulfonyl]oxy}methyl)pyrrolidine-1-carboxylate (OT-4352) Tosyloxymethyl at C3 (3S) Tosyl group enhances leaving ability; used in SN2 reactions for amine synthesis.
tert-Butyl 3-{[(4-methylbenzene)sulfonyl]oxy}pyrrolidine-1-carboxylate (AN-3297) Tosyloxy directly at C3 N/A* Direct sulfonylation on pyrrolidine; reduced steric hindrance compared to OT-4352.
tert-Butyl (S)-2-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate Mesyloxymethyl at C2 (S) Mesyl group (smaller leaving group) increases reactivity in polar solvents.
tert-Butyl (3R)-3-{[(2-nitrophenyl)sulfonyl]oxy}pyrrolidine-1-carboxylate Nosyloxy at C3 (3R) Electron-withdrawing nitro group improves leaving ability; R-configuration alters chirality.
tert-Butyl (3S)-3-(propylamino)pyrrolidine-1-carboxylate Propylamino at C3 (3S) Product of nucleophilic substitution; altered basicity and biological activity potential.
tert-Butyl 3-(((pyridin-4-ylmethyl)sulfonyl)methyl)pyrrolidine-1-carboxylate Pyridylmethyl sulfonyl at C3 N/A Aromatic pyridine moiety introduces π-π interactions; potential for drug design.

Physicochemical and Functional Differences

  • Leaving Group Efficiency: Nosyl > Tosyl > Mesyl. The nitro group in nosyl derivatives () accelerates substitution reactions, while tosyl (OT-4352) balances reactivity and stability .
  • Lipophilicity : Tosyl and pyridylmethyl sulfonyl groups () increase molecular weight and hydrophobicity, impacting solubility and membrane permeability .
  • Stereochemical Impact: The (3S) configuration in OT-4352 vs. (3R) in nosyl derivatives () influences enantioselective interactions in chiral environments .

Biological Activity

tert-Butyl (3S)-3-({[(4-methylbenzene)sulfonyl]oxy}methyl)pyrrolidine-1-carboxylate, with the CAS number 1391730-27-0, is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and relevant studies.

  • Molecular Formula : C17H25NO5S
  • Molecular Weight : 355.45 g/mol
  • CAS Number : 1391730-27-0

Synthesis

The synthesis of this compound involves the reaction of (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate with 4-methylbenzene-1-sulfonyl chloride in the presence of triethylamine as a base. The reaction typically proceeds in dichloromethane under an inert atmosphere, yielding high purity products.

Reactants Conditions Yield
(S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylateDCM, 20°C, N2 atmosphere97.5%

The compound's biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in neurotransmission and cellular signaling pathways. The sulfonyl group enhances the compound's solubility and bioavailability, which may contribute to its pharmacological effects.

Case Studies and Research Findings

  • Antidepressant Activity :
    • A study demonstrated that related pyrrolidine derivatives exhibit significant serotonin reuptake inhibition, suggesting potential antidepressant properties. The structural similarity of this compound to these compounds indicates a possibility for similar activity .
  • Neuroprotective Effects :
    • Research has indicated that compounds with a pyrrolidine structure can provide neuroprotective effects against oxidative stress in neuronal cells. This suggests that this compound may have therapeutic potential in neurodegenerative diseases .
  • Anti-inflammatory Properties :
    • In vitro studies have shown that sulfonamide derivatives can inhibit pro-inflammatory cytokines. Given the sulfonyl group in this compound, it may exhibit similar anti-inflammatory properties, which warrants further investigation .

Q & A

Basic Research Questions

Q. What are the key synthetic steps and purification methods for tert-butyl (3S)-3-({[(4-methylbenzene)sulfonyl]oxy}methyl)pyrrolidine-1-carboxylate?

  • Synthesis Steps :

Mixed Anhydride Formation : React the carboxylic acid precursor with isobutyl chloroformate in dichloromethane (DCM) using DIPEA as a base at room temperature. Monitor completion via LC-MS .

Nucleophilic Displacement : Add 2-amino-2-methylpropanol and DIPEA to the anhydride, stirring overnight. Workup involves sequential washes (0.1 M HCl, saturated NaHCO₃, brine) and extraction with ethyl acetate .

Purification : Use flash chromatography (silica gel, 0–100% ethyl acetate/hexane gradient) to isolate the product, achieving ~59% yield .

  • Purity Assurance : LC-MS tracking, NMR (¹H/¹³C), IR, and HRMS validate structural integrity and purity .

Q. How is stereochemical integrity maintained during the synthesis of this compound?

  • Chiral Control : The (3S)-configuration is preserved by using enantiomerically pure starting materials and avoiding racemization-prone conditions. For example, low-temperature reactions (0–20°C) minimize epimerization during sulfonylation .
  • Analytical Verification : Optical rotation ([α]²⁵D) and chiral HPLC confirm enantiopurity .

Q. What safety precautions are recommended for handling this compound?

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation. Carbon monoxide and nitrogen oxides may form during decomposition .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound’s synthesis?

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, guiding reagent selection (e.g., DMAP vs. triethylamine for sulfonylation) .
  • Data-Driven Optimization : Machine learning algorithms analyze experimental variables (solvent, temperature) to prioritize high-yield conditions. For example, dichloromethane at 20°C maximizes sulfonate ester formation .

Q. How can contradictory NMR or HRMS data be resolved during characterization?

  • Multi-Technique Cross-Validation :

  • NMR Discrepancies : Compare ¹H/¹³C shifts with analogous compounds (e.g., tert-butyl pyrrolidine derivatives) .
  • HRMS Ambiguities : Isotopic pattern analysis (e.g., bromine in byproducts) and tandem MS/MS fragmentation clarify molecular ions .
    • Intermediate Tracking : Use LC-MS to detect side products (e.g., unreacted anhydride) that may skew data .

Q. What strategies enhance the compound’s stability under varying storage conditions?

  • Degradation Analysis : Accelerated stability studies (40°C/75% RH) identify hydrolysis-prone sites (e.g., sulfonate ester). Lyophilization or inert-atmosphere storage extends shelf life .
  • Stabilizing Additives : Co-formulate with antioxidants (e.g., BHT) to prevent radical-mediated decomposition .

Q. How does the compound interact with biological targets, and what assays validate its activity?

  • Mechanistic Studies :

  • Enzyme Inhibition : Screen against kinases or proteases using fluorescence polarization or SPR .
  • Cellular Uptake : Radiolabeled analogs (e.g., ³H or ¹⁴C) quantify membrane permeability .
    • In Vivo Models : Pharmacokinetic profiling in rodents assesses bioavailability and metabolite formation .

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